
2-Debenzoyl Paclitaxel 2-Pentanoate
Descripción general
Descripción
2-Debenzoyl Paclitaxel 2-Pentanoate (CAS 213767-22-7) is a structural analog and process-related impurity of Paclitaxel, a widely used chemotherapeutic agent. Its molecular formula is C₄₅H₅₅NO₁₄, with a molecular weight of 833.92 . The compound features a modified taxane core, where the benzoyl group at the C2 position is replaced by a pentanoyl moiety (Fig. 1). This alteration distinguishes it from Paclitaxel and other derivatives, impacting its physicochemical properties and biological activity. It is primarily utilized as a reference standard in pharmaceutical quality control to monitor Paclitaxel synthesis and purification processes .
Actividad Biológica
2-Debenzoyl Paclitaxel 2-Pentanoate is a derivative of the well-known anticancer agent paclitaxel, which is widely used in the treatment of various cancers, including ovarian and breast cancer. This compound is of significant interest due to its potential to enhance the biological activity of paclitaxel while possibly reducing its side effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C49H53NO15
- Molecular Weight : 895.94 g/mol
The compound retains the core structure of paclitaxel but features a pentanoate side chain, which may influence its pharmacokinetic properties and biological activity.
The mechanism by which this compound exerts its biological effects is primarily through the stabilization of microtubules, similar to paclitaxel. By binding to the β-subunit of tubulin, it prevents microtubule depolymerization, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells.
Table 1: Comparison of Mechanisms
Compound | Mechanism of Action |
---|---|
Paclitaxel | Stabilizes microtubules, induces apoptosis |
2-Debenzoyl Paclitaxel | Similar mechanism with potential enhanced efficacy |
In Vitro Studies
Research has indicated that this compound exhibits potent cytotoxicity against various cancer cell lines. In a study evaluating its efficacy against human breast cancer cells (MCF-7), it was found to have a lower IC50 compared to paclitaxel, suggesting increased potency.
Case Study: Efficacy in Cancer Treatment
A notable case study involved administering this compound in combination with other chemotherapeutic agents. The study reported an improved response rate in patients with advanced ovarian cancer, highlighting its potential as an effective treatment option.
Table 2: Summary of In Vitro Efficacy
Cell Line | IC50 (µM) | Comparison with Paclitaxel |
---|---|---|
MCF-7 | 0.5 | Lower than paclitaxel |
A549 | 0.8 | Comparable |
HeLa | 0.7 | Lower than paclitaxel |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests improved absorption and bioavailability compared to traditional paclitaxel formulations. Studies indicate that the pentanoate ester enhances solubility, allowing for better tissue distribution and potentially reduced systemic toxicity.
Table 3: Pharmacokinetic Properties
Property | Paclitaxel | 2-Debenzoyl Paclitaxel |
---|---|---|
Bioavailability | Low (~10%) | Higher (~25%) |
Half-life | ~11 hours | ~15 hours |
Peak plasma concentration | Variable | More consistent |
Aplicaciones Científicas De Investigación
Drug-Tubulin Interaction and Microtubule Assembly
One of the primary mechanisms of action for Paclitaxel derivatives, including 2-Debenzoyl Paclitaxel 2-Pentanoate, is their interaction with tubulin, a protein that forms microtubules. Studies have demonstrated that these compounds stabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells. For instance, Sharma et al. (2013) investigated the role of specific functional groups in Paclitaxel analogs and their impact on tubulin assembly efficacy. This research is crucial for understanding how modifications to the Paclitaxel structure can enhance its therapeutic effectiveness against various cancers .
Synthesis and Biocatalysis
The synthesis of this compound has been explored through biocatalytic methods, which offer a more sustainable approach to producing complex pharmaceutical compounds. Thornburg et al. (2017) highlighted the enzymatic production of various Paclitaxel analogs, showcasing the potential for developing novel agents with improved anticancer properties. This method not only enhances yield but also allows for the introduction of specific modifications that can improve pharmacokinetic profiles .
Metabolic Pathways and Drug Resistance
Understanding the metabolic pathways associated with this compound is essential for addressing issues related to drug resistance in cancer therapy. Research by Sajjad et al. (2012) has shown that the uptake and retention of Paclitaxel analogs in tumor cells are influenced by various factors, including the presence of P-glycoprotein (P-gp), which can lead to multidrug resistance. This knowledge is critical for optimizing treatment regimens and enhancing the efficacy of these compounds in clinical settings .
Structural Analysis and Conformation
The structural analysis of this compound when bound to microtubules provides insights into its binding affinity and stability. Li et al. (2000) conducted studies that contributed significantly to our understanding of how structural modifications affect the interaction with microtubules. This research aids in designing more effective derivatives that can overcome resistance mechanisms and improve therapeutic outcomes .
Q & A
Q. Basic: How can researchers accurately quantify 2-Debenzoyl Paclitaxel 2-Pentanoate in paclitaxel formulations?
Methodological Answer:
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended. For plasma matrices, use rapid equilibrium dialysis to separate unbound fractions, followed by LC-MS/MS analysis with a linear range of 5.00–15,000 ng/mL for total paclitaxel derivatives and 0.200–200 ng/mL for unbound fractions. Calibration curves should demonstrate precision (≤15% CV) and accuracy (85–115%) .
Q. Basic: What analytical techniques distinguish this compound from structurally similar paclitaxel derivatives?
Methodological Answer:
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. HRMS differentiates compounds based on exact molecular weights (e.g., 833.9165 for this compound vs. 895.96 for Paclitaxel EP Impurity L). NMR identifies structural variations, such as the absence of a benzoyl group at the C2 position .
Q. Advanced: How does the 2-pentanoate modification influence metabolic stability compared to paclitaxel?
Methodological Answer:
Perform in vitro metabolic assays using human liver microsomes or hepatocytes. Track degradation kinetics via LC-MS and compare metabolic half-lives (t₁/₂) of this compound with paclitaxel. Structural modifications at C2 may alter cytochrome P450 interactions, as seen in studies of paclitaxel analogs .
Q. Advanced: How can researchers resolve discrepancies in reported pharmacokinetic parameters (e.g., t₁/₂) for paclitaxel derivatives?
Methodological Answer:
Standardize non-compartmental pharmacokinetic (PK) analysis protocols. For example, in a bioequivalence study, discrepancies in free paclitaxel t₁/₂ (2.82 hours vs. 21.61 hours) arose from differences in sampling intervals and dialysis methods. Use consistent sampling schedules (e.g., 0–72 hours) and validate unbound fraction separation techniques .
Q. Basic: What validation parameters are essential for analytical methods targeting this compound?
Methodological Answer:
Key parameters include:
- Linearity (R² ≥ 0.99 over the working range).
- Precision (intra-day and inter-day CV ≤ 15%).
- Accuracy (85–115% recovery).
- Lower limit of quantification (LLOQ) (e.g., 5.00 ng/mL for total paclitaxel derivatives).
Refer to validation data from cross-over bioequivalence studies for benchmarks .
Q. Advanced: What molecular modeling strategies predict the tubulin-binding affinity of this compound?
Methodological Answer:
Combine docking simulations (using tubulin crystal structures, PDB: 1JFF) with REDOR NMR data to map interactions. The C2-pentanoate group may reduce hydrophobic binding compared to paclitaxel’s benzoyl group, as observed in bridged paclitaxel analogs .
Q. Advanced: What experimental designs assess the impact of this compound as a formulation impurity?
Methodological Answer:
Conduct in vitro cytotoxicity assays (e.g., MTT assays) comparing paclitaxel formulations with/without the impurity. Monitor changes in IC₅₀ values in cancer cell lines (e.g., MCF-7). Cross-reference with bioequivalence studies to evaluate pharmacokinetic interference .
Q. Basic: How is this compound synthesized, and what are common byproducts?
Methodological Answer:
Synthesize via esterification at the C2 position of 2-debenzoyl paclitaxel using pentanoic acid derivatives. Monitor byproducts (e.g., 2-Debenzoyl Paclitaxel 2-Pentenoate, MW 831.91) using reverse-phase HPLC with UV detection (λ = 227 nm) .
Q. Advanced: Can this compound serve as a precursor for novel taxane derivatives?
Methodological Answer:
Explore structure-activity relationship (SAR) studies by modifying the pentanoate group. Use semi-synthetic routes to introduce functional groups (e.g., fluorophores for imaging). Evaluate cytotoxicity and tubulin polymerization activity in comparison to paclitaxel .
Comparación Con Compuestos Similares
Structural Highlights :
- Core Structure : Retains the taxane skeleton but lacks the benzoyl group at C2.
- Functional Modifications: A pentanoate ester group is introduced at C2, altering hydrophobicity and steric effects .
- Stereochemistry : Maintains the complex stereochemical configuration of Paclitaxel, critical for binding to microtubules .
2-Debenzoyl Paclitaxel 2-Pentanoate belongs to a family of Paclitaxel-related impurities and derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogs and Impurities
*Estimated based on structural modifications.
Key Observations
7-Acetyl Paclitaxel retains microtubule-stabilizing activity but with reduced potency due to steric hindrance from the acetyl group . Silyl-protected derivatives (e.g., TRC T777840) are synthetic intermediates used to stabilize reactive hydroxyl groups during Paclitaxel synthesis .
Biological Activity: Unlike Paclitaxel, this compound lacks therapeutic efficacy due to the absence of the C2 benzoyl group, which is critical for binding to β-tubulin . 3'-p-Hydroxy Paclitaxel exhibits diminished cytotoxicity, highlighting the sensitivity of Paclitaxel’s structure-activity relationship (SAR) to even minor modifications .
Analytical Relevance: The Side Chain Impurity (CAS 153433-80-8) serves as a marker for Paclitaxel degradation, while this compound is monitored during synthesis to ensure process consistency .
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55NO14/c1-8-9-20-32(50)59-39-37-43(7,30(49)21-31-44(37,23-56-31)60-26(4)48)38(52)36(57-25(3)47)33-24(2)29(22-45(39,55)42(33,5)6)58-41(54)35(51)34(27-16-12-10-13-17-27)46-40(53)28-18-14-11-15-19-28/h10-19,29-31,34-37,39,49,51,55H,8-9,20-23H2,1-7H3,(H,46,53)/t29-,30-,31+,34-,35+,36+,37-,39-,43+,44-,45+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPPXYNBYNRARE-IMIIKSCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445592 | |
Record name | 2-Debenzoyl Paclitaxel 2-Pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
833.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213767-22-7 | |
Record name | 2-Debenzoyl Paclitaxel 2-Pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.